(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring, an acetylphenyl group, and a pyridinylmethylene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-acetylbenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The acetyl group and the pyridinylmethylene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine
In medicine, this compound is being studied for its potential therapeutic applications. Its bioactivity suggests it could be developed into new drugs for treating infections and cancer. Preclinical studies are ongoing to evaluate its efficacy and safety.
Industry
In the industrial sector, the compound’s chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial needs.
Mechanism of Action
The mechanism of action of (Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. In antimicrobial and antifungal applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Pyridinylmethylene derivatives: Compounds with pyridinylmethylene moieties but different core structures.
Acetylphenyl derivatives: Compounds with acetylphenyl groups but different ring systems.
Uniqueness
(Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of structural features The presence of the thioxothiazolidinone ring, acetylphenyl group, and pyridinylmethylene moiety in a single molecule provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)13-4-6-14(7-5-13)19-16(21)15(23-17(19)22)9-12-3-2-8-18-10-12/h2-10H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVCOMAFCDJEEQ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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